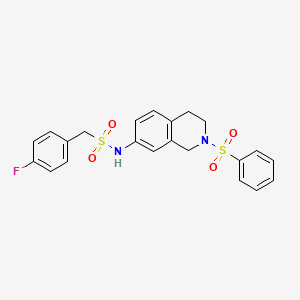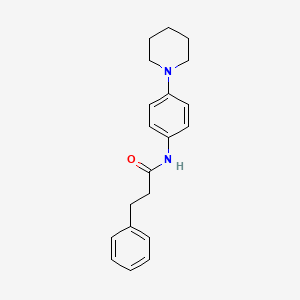![molecular formula C23H23FN2O5S B2637386 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE CAS No. 690647-60-0](/img/structure/B2637386.png)
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-fluorophenyl)sulfonylamino]benzamide” is a chemical compound with the molecular formula C23H31NO3 . It has a molecular weight of 369.5 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C23H31NO3/c1-16(2)14-18-6-9-20(10-7-18)17(3)23(25)24-13-12-19-8-11-21(26-4)22(15-19)27-5/h6-11,15-17H,12-14H2,1-5H3, (H,24,25) . This InChI code provides a standard way to encode the compound’s molecular structure .Scientific Research Applications
Antiulcer Activities
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-fluorophenyl)sulfonylamino]benzamide has been evaluated for its effectiveness in preventing gastric ulceration. In studies, specific derivatives of this compound demonstrated significant antiulcer activity when administered intraperitoneally to rats, indicating its potential as a treatment for gastric ulcers (Hosokami et al., 1992).
Insecticidal Activity
Derivatives of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-fluorophenyl)sulfonylamino]benzamide, such as Flubendiamide, exhibit strong insecticidal activity, particularly against lepidopterous pests. These compounds are unique due to their novel substituents and are expected to be effective in integrated pest management programs (Tohnishi et al., 2005).
Synthesis and Chemical Properties
The compound has been involved in studies related to the synthesis of other chemical structures, such as tetrahydroisoquinoline and benzazepine derivatives. Its utility in chemical synthesis demonstrates its role in advancing organic chemistry and pharmacology (Saitoh et al., 2001).
Intracellular Calcium Activity
Research into substituted 1,4-benzoxazines bearing an amino side chain related to this compound has shown that these compounds have moderate activity on intracellular calcium. This suggests potential applications in areas like cardiac pharmacology or neurology (Bourlot et al., 1998).
Electrophysiological Activity
N-substituted imidazolylbenzamides, a group including derivatives of the compound , have shown significant electrophysiological activity, particularly in the context of cardiac health. These compounds have potential as selective class III agents in treating cardiac conditions (Morgan et al., 1990).
Synthesis of Analogs for Drug Development
This compound has been used in synthesizing analogs for drugs like rhein, which is used in treating osteoarthritis. This indicates its role in developing new therapeutics (Owton et al., 1995).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-fluorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S/c1-30-20-11-10-16(14-21(20)31-2)12-13-25-23(27)17-6-5-7-18(15-17)26-32(28,29)22-9-4-3-8-19(22)24/h3-11,14-15,26H,12-13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTYSLYSEWTLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-2-yl]butanoic acid](/img/structure/B2637303.png)

![7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2637307.png)
![5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2637308.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B2637312.png)
![methyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B2637313.png)
![1-(5-Chloro-2-methoxyphenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea](/img/structure/B2637315.png)
![2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B2637318.png)

![Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate](/img/structure/B2637322.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]methanesulfonamide](/img/structure/B2637323.png)


